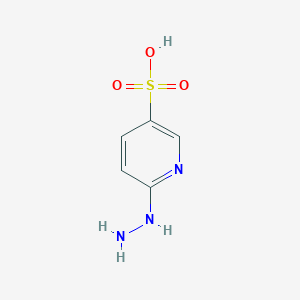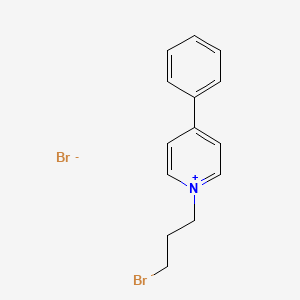![molecular formula C23H48ClNO B14225709 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-62-6](/img/structure/B14225709.png)
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethyl-1-dodecanamine with a suitable alkylating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and controlled reaction conditions to minimize impurities. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylamine and cyclooctanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of dodecylamine derivatives.
Oxidation: Formation of dodecanamide or dodecanoic acid.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. The molecular targets include cell membranes and lipid bilayers, where the compound can disrupt membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Similar structure but lacks the cyclooctyloxy group.
Dodecyltrimethylammonium chloride: Similar quaternary ammonium structure but with different alkyl groups.
Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) compared to dodecyl.
Uniqueness
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is unique due to the presence of the cyclooctyloxy group, which imparts distinct physicochemical properties. This group enhances the compound’s ability to form stable micelles and vesicles, making it particularly useful in drug delivery and other applications requiring stable colloidal systems.
Eigenschaften
CAS-Nummer |
828933-62-6 |
|---|---|
Molekularformel |
C23H48ClNO |
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
cyclooctyloxymethyl-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48NO.ClH/c1-4-5-6-7-8-9-10-11-15-18-21-24(2,3)22-25-23-19-16-13-12-14-17-20-23;/h23H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AXUNGMVXAFDVFT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)COC1CCCCCCC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)
